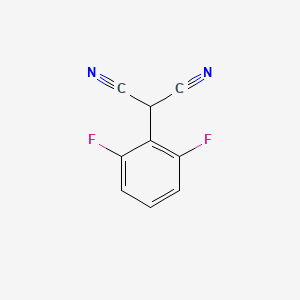

2-(2,6-Difluorophenyl)malononitrile

Vue d'ensemble

Description

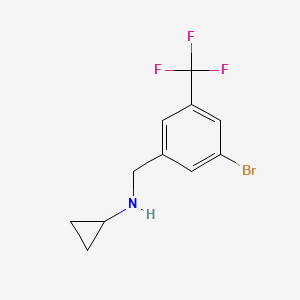

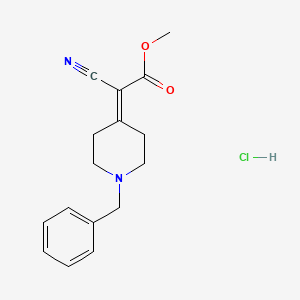

“2-(2,6-Difluorophenyl)malononitrile” is a chemical compound with the molecular formula C9H4F2N2 . It has an average mass of 178.138 Da and a monoisotopic mass of 178.034256 Da . This compound is related to malononitrile, a compound known for its high reactivity .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, malononitrile derivatives are known for their high reactivity and are actively used for the preparation of various carbo- and heterocyclic products . The malononitrile dimer, a related compound, can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide .Molecular Structure Analysis

The molecular structure of “this compound” consists of a malononitrile group attached to a 2,6-difluorophenyl group . The malononitrile group is considered one of the strongest natural electron-withdrawing groups .Chemical Reactions Analysis

Malononitrile derivatives, including “this compound”, have been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .Applications De Recherche Scientifique

Synthesis of Pesticide Intermediates and Organic Compounds

One notable application of 2-(2,6-Difluorophenyl)malononitrile derivatives is in the synthesis of organic compounds, such as 2-cyanomethyl-4-(2’,6’-difluorophenyl)thiazole, which serves as a pesticide intermediate. The synthesis process involves reacting malononitrile with hydrogen sulfide and 2,6-difluoroacetophenone, achieving a yield of over 40%. This compound's structure has been confirmed through various analytical methods, including GC-MS and NMR, highlighting its importance in the development of agrochemicals (Yang Peng, 2007).

Advancements in Alzheimer's Disease Imaging

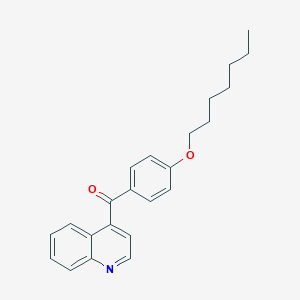

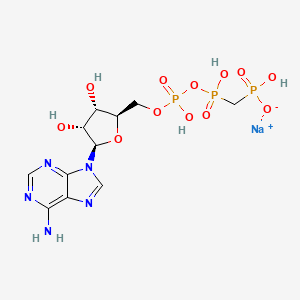

In Alzheimer's disease research, a hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile, known as [18F]FDDNP, has been utilized in conjunction with positron emission tomography (PET) to localize and quantify neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients. This groundbreaking approach facilitates diagnostic assessment and monitoring of treatment responses in Alzheimer’s disease, offering a non-invasive technique to visualize disease pathology in vivo (K. Shoghi-Jadid et al., 2002).

Chemical Analysis and Environmental Monitoring

Derivatives of this compound have been developed as colorimetric and fluorescent probes for the selective analysis and detection of malononitrile in chemical and environmental samples. These probes exhibit pronounced colorimetric and fluorescence turn-on responses, enabling the sensitive detection of malononitrile, a key chemical in various industrial and research applications. Such analytical methods are vital for monitoring environmental pollution and ensuring the safety of chemical processes (Na Yeong Kim et al., 2020); (Yuna Jung et al., 2020).

Photophysical and Electrochemical Research

Research into the photophysical characteristics and electrochemical transformations of malononitrile derivatives reveals their potential in developing new materials with desirable optical and electronic properties. Studies on two-photon absorption properties of malononitrile derivatives and the electrochemical synthesis of functionally substituted cyclopropanes exemplify the compound's versatility in materials science, paving the way for innovations in optical technologies and synthetic methodologies (Yuxia Zhao et al., 2007); (M. Elinson et al., 2000).

Mécanisme D'action

While the specific mechanism of action for “2-(2,6-Difluorophenyl)malononitrile” is not available, malononitrile derivatives are known for their wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Orientations Futures

Propriétés

IUPAC Name |

2-(2,6-difluorophenyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2/c10-7-2-1-3-8(11)9(7)6(4-12)5-13/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPKMFUQUUKPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)

![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)

![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)